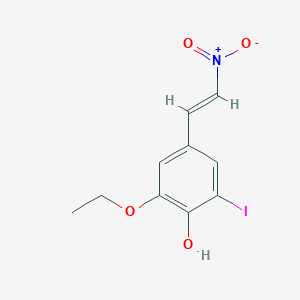
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to a class of compounds known as acrylamides, which have been shown to possess a wide range of biological activities. In
科学的研究の応用
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is impaired in cancer cells.
作用機序
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Inhibition of histone deacetylases leads to the upregulation of genes involved in cell death and the downregulation of genes involved in cell survival.
Biochemical and Physiological Effects
This compound has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to regulate glucose metabolism and to improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its low toxicity, which makes it a safe compound for use in laboratory experiments. This compound is also stable under physiological conditions, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease. Finally, the potential of this compound as a treatment for metabolic disorders such as diabetes and obesity should be further explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential as an anticancer agent, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a treatment for various diseases.
合成法
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 4-isopropylphenylacetonitrile with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be accomplished in a few steps with high yield.
特性
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-5-3-14(4-6-15)11-16(12-20)19(23)21-17-7-9-18(22)10-8-17/h3-11,13,22H,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQZZQLDDCIAU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

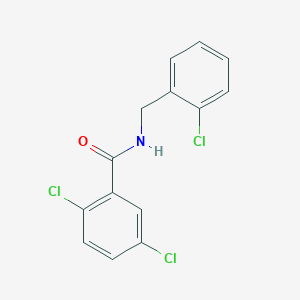
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)


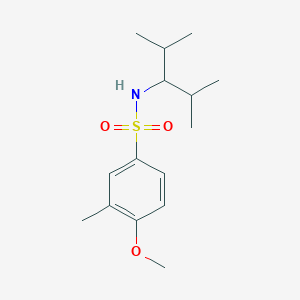
![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
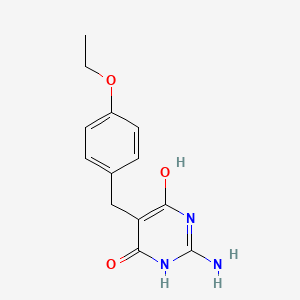
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
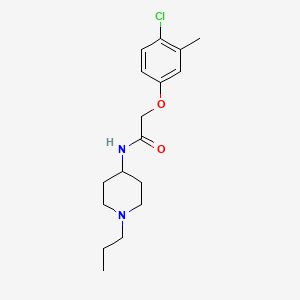
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

